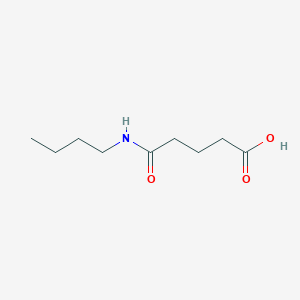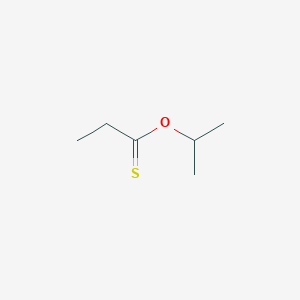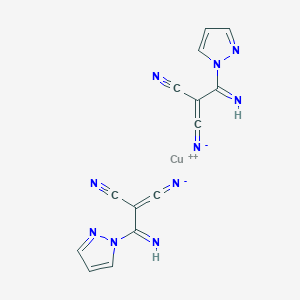
copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide is a complex organic compound that features a copper ion coordinated with a pyrazole derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide typically involves the reaction of a pyrazole derivative with a copper salt under specific conditions. One common method involves the use of copper(II) acetate and the pyrazole derivative in a solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: Reduction reactions can convert the copper ion to a lower oxidation state.
Substitution: The pyrazole ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as ethanol or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions can result in a variety of copper-ligand complexes .
Aplicaciones Científicas De Investigación
Copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide has several scientific research applications:
Mecanismo De Acción
The mechanism by which copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide exerts its effects involves several pathways:
Generation of Reactive Oxygen Species (ROS): The compound can generate ROS, which can damage cellular components such as DNA, proteins, and lipids.
Interaction with Biomolecules: It can bind to proteins and enzymes, altering their function and leading to cellular effects.
Induction of Apoptosis: In cancer cells, the compound can induce apoptosis through the activation of caspases and other apoptotic pathways.
Comparación Con Compuestos Similares
Copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide can be compared with other copper-pyrazole complexes:
Polyoxometalate-Supported Copper(I)−Pyrazole Complex: This complex has unusual stability and is used in organic transformations.
Copper(II) Complexes with Tripodal Bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine Moiety: These complexes have shown potent anticancer activity.
Copper(I) and Copper(II) Complexes with N,O-Donor Ligands Based on Pyrazole Moieties: These complexes are used in various catalytic applications.
The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
102400-38-4 |
|---|---|
Fórmula molecular |
C14H8CuN10 |
Peso molecular |
379.83 g/mol |
Nombre IUPAC |
copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide |
InChI |
InChI=1S/2C7H4N5.Cu/c2*8-4-6(5-9)7(10)12-3-1-2-11-12;/h2*1-3,10H;/q2*-1;+2 |
Clave InChI |
KTCPLSFJUKZWEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C(=N)C(=C=[N-])C#N.C1=CN(N=C1)C(=N)C(=C=[N-])C#N.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



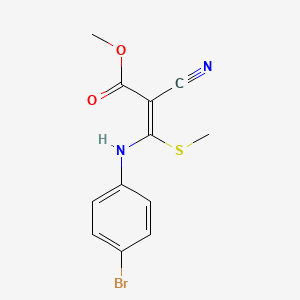
![3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine](/img/structure/B14335324.png)

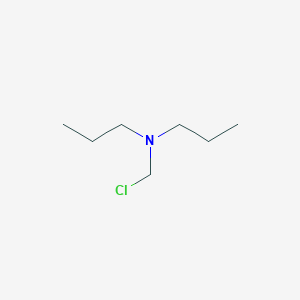
![2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol](/img/structure/B14335340.png)
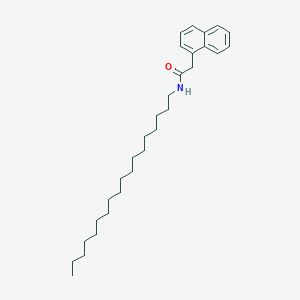
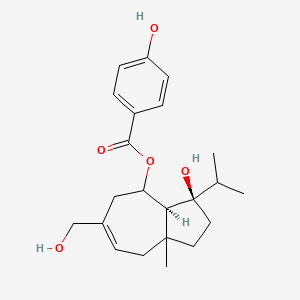
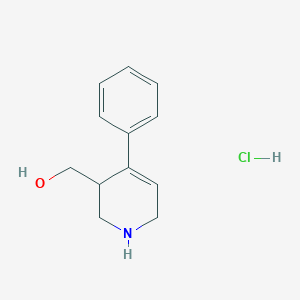
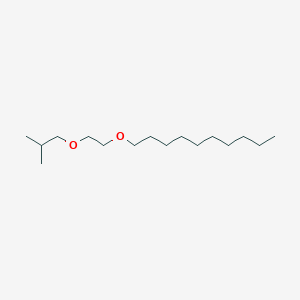
![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
